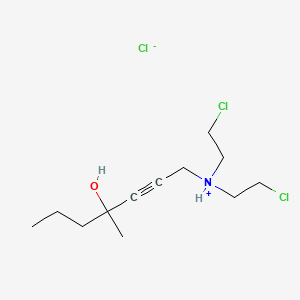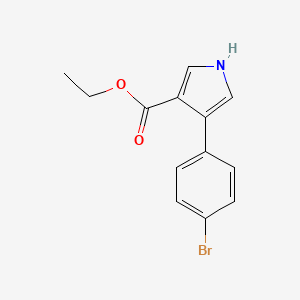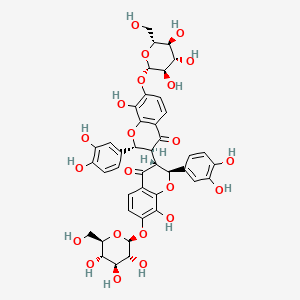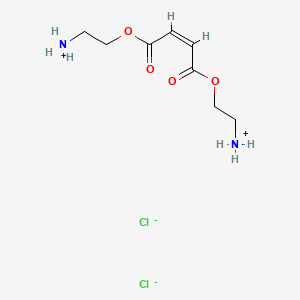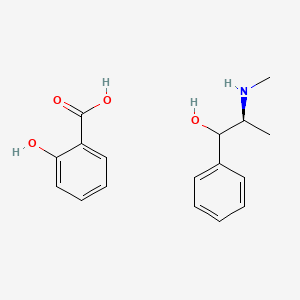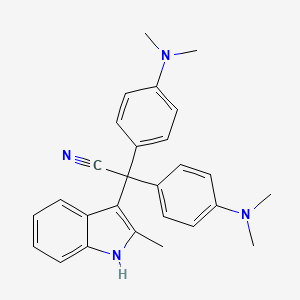
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is an organic compound with the molecular formula C27H28N4 It is known for its unique structure, which includes both indole and dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile typically involves the reaction of 4,4’-bis(dimethylamino)benzophenone with 2-methylindole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the dimethylaminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted indole or dimethylaminophenyl derivatives.
Scientific Research Applications
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-N,N-dimethylaminophenyl)phosphine
- Bis(4-N,N-dimethylaminophenyl)amine
- Bis(4-N,N-dimethylaminophenyl)ether
Uniqueness
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is unique due to the presence of both indole and dimethylaminophenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C27H28N4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2,2-bis[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C27H28N4/c1-19-26(24-8-6-7-9-25(24)29-19)27(18-28,20-10-14-22(15-11-20)30(2)3)21-12-16-23(17-13-21)31(4)5/h6-17,29H,1-5H3 |
InChI Key |
LQEZPZNYJAKKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C#N)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


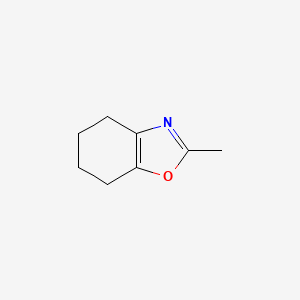
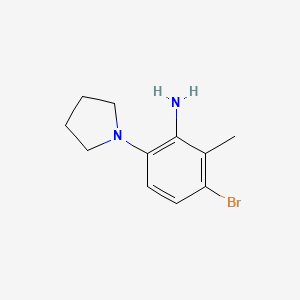
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
